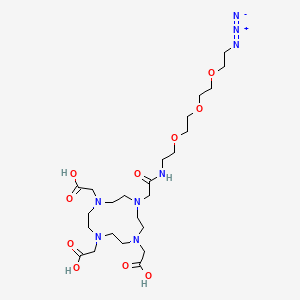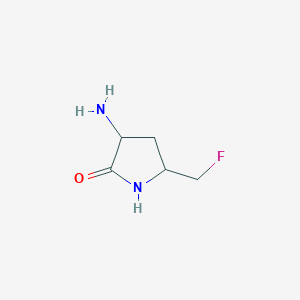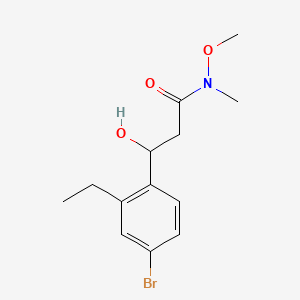
(R)-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is a fluorinated aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. The incorporation of a trifluoroacetyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate typically involves the reaction of aziridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the aziridine ring. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the trifluoroacetyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Alcohols
Substitution: Substituted aziridines
Aplicaciones Científicas De Investigación
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate involves its reactivity towards nucleophiles due to the strained aziridine ring and the electron-withdrawing trifluoroacetyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazoles: Known for their stability and wide range of applications in pharmaceuticals and materials science.
1,2,4-Triazoles: Used in the synthesis of various bioactive compounds and materials.
Trifluoromethyl-substituted aziridines: Share similar reactivity and applications but may differ in specific properties and uses.
Uniqueness
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is unique due to its combination of a strained aziridine ring and a trifluoroacetyl group, which imparts high reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H6F3NO3 |
|---|---|
Peso molecular |
197.11 g/mol |
Nombre IUPAC |
methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H6F3NO3/c1-13-4(11)3-2-10(3)5(12)6(7,8)9/h3H,2H2,1H3 |
Clave InChI |
VEBXDQVTFDMOJQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
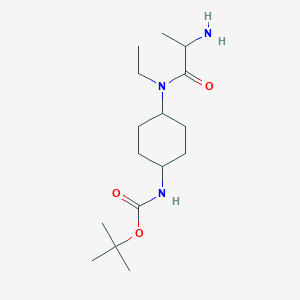
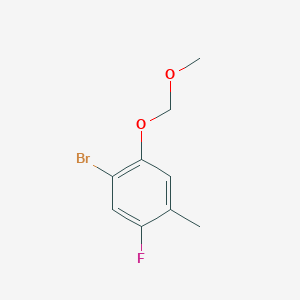
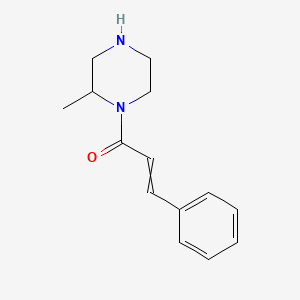
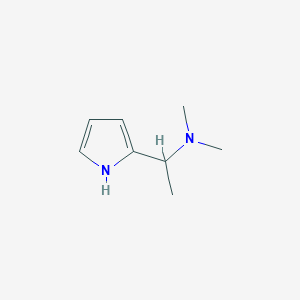
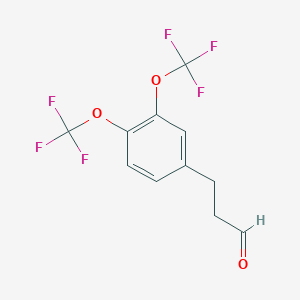
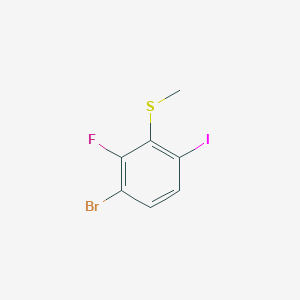
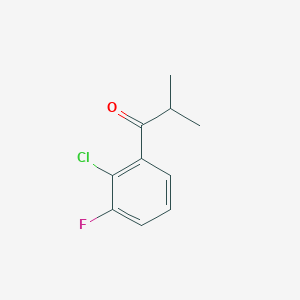
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
